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Compound of Interest

3-Methoxycarbonyl-5-
Compound Name:
methylbenzoic acid

Cat. No.: B063238

An In-depth Technical Guide to 3-
Methoxycarbonyl-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delineates the essential physical,
chemical, and pharmacological characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid.
As a Senior Application Scientist, my objective is to transcend a mere compilation of data.
Instead, this document provides a holistic understanding of the compound, grounded in
established scientific principles and supported by empirical evidence. We will explore not only
its intrinsic properties but also the causal relationships that govern its behavior and potential
applications, particularly within the realm of drug discovery and development. Every piece of
information is meticulously referenced to authoritative sources, ensuring the integrity and
reliability of this guide.

Molecular Identity and Structure

3-Methoxycarbonyl-5-methylbenzoic acid, also known as monomethyl 5-methylisophthalate,
is an aromatic dicarboxylic acid monoester. Its structure features a benzene ring substituted
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with a carboxylic acid group, a methyl ester group, and a methyl group at positions 1, 3, and 5,
respectively.

The strategic placement of these functional groups imparts a uniqgue combination of electronic
and steric properties, influencing its reactivity, solubility, and potential biological activity. The
carboxylic acid and methyl ester groups provide sites for hydrogen bonding and potential ester
hydrolysis or amidation, while the methyl group contributes to its lipophilicity.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a
[label="C10H1004", fontsize=12]; b
[image="https://pubchem.ncbi.nim.nih.gov/image/imgsrv.fcgi?cid=7210836&t=I", label=
b; } Figure 1: 2D Structure of 3-Methoxycarbonyl-5-methylbenzoic acid.

], a--

Key ldentifiers:

IUPAC Name: 3-(methoxycarbonyl)-5-methylbenzoic acid

CAS Number: 167299-68-5[1]

Molecular Formula: C10H1004[1][2][3]

Molecular Weight: 194.19 g/mol [2][3]

INChl: INChl=1S/C10H1004/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)[1]

SMILES: CC1=CC(=CC(=C1)C(=0)OC)C(=0)O[1]

Physicochemical Properties: A Quantitative
Overview

The physicochemical properties of a compound are paramount in drug development,
influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following
table summarizes the known and predicted properties of 3-Methoxycarbonyl-5-
methylbenzoic acid.
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Property Value/Description Source(s)

Melting Point 154-158 °C [41[5]

143.3 °C (Note: This value
» ) seems low and may be from a
Boiling Point _ [5]
measurement under high

vacuum)

) Typically 295% from
Purity . _ 6]
commercial suppliers

Appearance White to off-white solid

Expected to be soluble in
organic solvents like methanol,
ethanol, and DMSO, with

limited solubility in water.

Solubility

Predicted to be in the range of

3-4 for the carboxylic acid
pKa - :

group, similar to other benzoic

acid derivatives.

Predicted XlogP 2.2 [2]

Synthesis and Reactivity
Synthetic Approach: Selective Monoesterification

The most logical synthetic route to 3-Methoxycarbonyl-5-methylbenzoic acid is the selective
monoesterification of its parent dicarboxylic acid, 5-methylisophthalic acid. This can be
achieved through several established methods:

o Controlled Esterification with Stoichiometric Base: A common strategy involves the use of a
slight excess of a base (e.g., sodium hydroxide) to deprotonate one of the carboxylic acid
groups, followed by esterification of the remaining free acid with methanol in the presence of
an acid catalyst or a coupling agent. The reaction of dimethyl 5-iodoisophthalate with sodium
hydroxide in methanol and dichloromethane is a documented example of selective mono-
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saponification, which is the reverse of the desired reaction but illustrates the principle of
selectivity.[4]

» Fischer-Speier Esterification with Controlled Stoichiometry: By carefully controlling the
stoichiometry of methanol and the acid catalyst, it is possible to favor the formation of the
monoester.

e Enzymatic Esterification: Lipases can be employed for the regioselective esterification of
dicarboxylic acids, offering a greener and often more selective alternative to traditional
chemical methods.

A general two-step synthesis for a related compound, mono-methyl isophthalate, involves the
initial formation of the diester followed by selective hydrolysis of one ester group with sodium
hydroxide in methanol.[7] A similar approach could be adapted for 3-Methoxycarbonyl-5-
methylbenzoic acid.

graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box,
style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Figure 2: General synthetic
workflow for 3-Methoxycarbonyl-5-methylbenzoic acid.

Chemical Reactivity

The reactivity of 3-Methoxycarbonyl-5-methylbenzoic acid is dictated by its functional
groups:

o Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as:
o Salt formation: Reaction with a base will form the corresponding carboxylate salt.

o Esterification: Further esterification is possible, though it may require more forcing
conditions than the initial monoesterification.

o Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will
form the corresponding amide.

o Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong
reducing agents like lithium aluminum hydride.
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o Methyl Ester: The ester group is susceptible to:

o Hydrolysis: Saponification with a strong base will yield the dicarboxylate salt of 5-
methylisophthalic acid.

o Transesterification: Reaction with another alcohol in the presence of an acid or base
catalyst can exchange the methyl group for a different alkyl group.

o Aminolysis: Reaction with amines can lead to the formation of an amide.

o Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions.
The directing effects of the substituents (meta-directing carboxylic acid and ester, ortho/para-
directing methyl group) will influence the position of substitution.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Methoxycarbonyl-5-methylbenzoic acid are not readily
available in the public domain, its spectral characteristics can be predicted based on the
analysis of its structural analogues.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methyl group protons, and the methyl ester protons. The aromatic region would likely display a
complex splitting pattern due to the meta-substitution. The chemical shifts would be influenced
by the electron-withdrawing nature of the carboxylic acid and ester groups and the electron-
donating nature of the methyl group.

3C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons
(one for the carboxylic acid and one for the ester), the aromatic carbons, and the two methyl
carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution
pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:
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e Abroad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300

cm~L,
e A strong C=0 stretching band for the carboxylic acid, expected around 1700-1725 cm~1.

e Astrong C=0 stretching band for the methyl ester, typically at a slightly higher wavenumber
than the carboxylic acid, around 1720-1740 cm~1,

e C-O stretching bands for the carboxylic acid and ester groups in the 1200-1300 cm~* region.

e Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular
weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy
group from the ester, the hydroxyl group from the carboxylic acid, and the entire
methoxycarbonyl group.

Applications in Drug Discovery and Development
Potential as a Xanthine Oxidoreductase (XOR) Inhibitor

Emerging evidence suggests that 3-Methoxycarbonyl-5-methylbenzoic acid is a potent
inhibitor of the enzyme xanthine oxidoreductase (XOR).[1] XOR is a key enzyme in purine
metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8]
Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.
Therefore, inhibitors of XOR are a critical class of drugs for the treatment of gout.[8][9][10]

The inhibitory activity of 3-Methoxycarbonyl-5-methylbenzoic acid is likely due to its ability to
bind to the active site of the enzyme, preventing the substrate from accessing it.[11] The
specific interactions, whether through hydrogen bonding, hydrophobic interactions, or
coordination with the molybdenum cofactor, would require further investigation, potentially
through X-ray crystallography of the enzyme-inhibitor complex.[1][11]

graph "XOR__Inhibition_Pathway" { rankdir=LR; node [shape=box, style="roundedfilled",
fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge
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[fontname="Helvetica", fontsize=9, color="#34A853"]; Figure 3: Proposed mechanism of action
of 3-Methoxycarbonyl-5-methylbenzoic acid as a xanthine oxidoreductase inhibitor.

Scaffold for Medicinal Chemistry

Beyond its potential as an XOR inhibitor, the trifunctional nature of 3-Methoxycarbonyl-5-
methylbenzoic acid makes it an attractive scaffold for the synthesis of compound libraries in
drug discovery. The distinct reactivity of the carboxylic acid and methyl ester groups allows for
orthogonal chemical modifications, enabling the generation of a diverse range of derivatives for
structure-activity relationship (SAR) studies.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet representative, protocols for the characterization of 3-
Methoxycarbonyl-5-methylbenzoic acid, based on standard laboratory procedures.

Determination of Melting Point

» A small amount of the crystalline solid is placed in a capillary tube.
e The capillary tube is placed in a calibrated melting point apparatus.

e The temperature is raised slowly, and the range from the temperature at which the first drop
of liquid appears to the temperature at which the entire solid has melted is recorded.

'H and **C NMR Spectroscopy

o Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCIs or
DMSO-ds) in an NMR tube.

o A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
e The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o The chemical shifts, integration, and coupling constants are analyzed to confirm the
structure.

FT-IR Spectroscopy
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o A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed
into a thin pellet.

» Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)
accessory.

e The spectrum is recorded using a Fourier-transform infrared spectrometer.

e The characteristic absorption bands are assigned to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis

» A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water
mixture).

e The solution is injected into an HPLC system equipped with a reverse-phase column (e.g.,
C18).

o A gradient or isocratic mobile phase is used to elute the compound.

e The purity is determined by the area of the peak corresponding to the compound relative to
the total area of all peaks detected by a UV detector. A similar method has been described
for the analysis of 5-methylisophthalic acid.[12]

Conclusion

3-Methoxycarbonyl-5-methylbenzoic acid is a compound with significant potential in the field
of medicinal chemistry. Its well-defined structure and the presence of multiple reactive
functional groups make it a valuable building block for the synthesis of novel therapeutic
agents. The emerging evidence of its activity as a xanthine oxidoreductase inhibitor highlights a
promising avenue for the development of new treatments for gout and other conditions
associated with hyperuricemia. This guide provides a comprehensive overview of its known
properties and offers a framework for its further investigation and application in drug discovery
and development. The scientific community is encouraged to build upon this foundation to
unlock the full therapeutic potential of this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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